molecular formula C21H24N2O2 B2918804 4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922054-31-7

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2918804
CAS RN: 922054-31-7
M. Wt: 336.435
InChI Key: LQNPWICFMLGQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent spoilage and extend shelf life. However, TBHQ has also been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Regioselectivity in Synthesis : The study of N-alkylated-4-oxoquinoline derivatives, which share structural motifs with the compound , highlights the significance of regioselective reactions in medicinal chemistry. Such compounds exhibit various pharmacological activities, and their synthesis involves complex reactions where selectivity is crucial for achieving desired biological effects (Batalha et al., 2019).

  • Catalytic Oxidative Cyclization : The development of a copper-catalyzed aerobic oxidative cyclization method demonstrates an efficient way to synthesize tert-alkylated isoquinolinediones. This process also emphasizes the construction of tertiary alkyl-aryl C(sp3)-C(sp2) bonds with positional selectivity, which is relevant for compounds including tert-butyl groups (Tang et al., 2016).

Biological Activities

  • Antimalarial Activity : Research into N-tert-Butyl isoquine (GSK369796) highlights the potential of tert-butyl-quinoline derivatives as antimalarial agents. The molecule was developed through a public-private partnership, focusing on its activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This reflects the broader application of similar compounds in treating infectious diseases (O’Neill et al., 2009).

  • Antipsychotic Potential : Studies on heterocyclic carboxamides, structurally related to the target compound, suggest their potential as antipsychotic agents. These compounds were evaluated for their affinity towards dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and related disorders. Such research underscores the therapeutic relevance of benzamide derivatives in neuropsychiatric conditions (Norman et al., 1996).

Advanced Chemical Analysis

  • Spectrometric Analysis : The electrospray mass spectrometry study of N-linked carbohydrates derivatized at the reducing terminus, which includes analysis of compounds with tert-butyl groups, provides insights into the structural analysis and characterization of complex molecules. Such techniques are crucial for understanding the physicochemical properties of medicinal compounds, including those related to the compound (Harvey, 2000).

properties

IUPAC Name

4-tert-butyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-21(2,3)16-8-5-14(6-9-16)20(25)22-17-10-11-18-15(13-17)7-12-19(24)23(18)4/h5-6,8-11,13H,7,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNPWICFMLGQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.